Tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate
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Overview
Description
Tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of a suitable aldehyde with an amine, followed by cyclization and introduction of the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF), and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Scientific Research Applications
Tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Isoindole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials, such as porous coordination polymers (PCPs) and covalent organic frameworks (COFs) .
Comparison with Similar Compounds
Tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate can be compared with other isoindole derivatives, such as:
Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar in structure but differs in the position of functional groups.
Indole-2-carboxylate derivatives: Share the isoindole core but have different substituents, leading to varied biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
tert-butyl 4-formyl-5-hydroxy-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-6-9-4-5-12(17)11(8-16)10(9)7-15/h4-5,8,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGILXFKGURNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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